1-(4-chloro-2-nitrophenyl)methanamine hydrochloride
Description
1-(4-Chloro-2-nitrophenyl)methanamine hydrochloride is a primary amine salt featuring a chloronitrophenyl group. The compound’s structure consists of a benzene ring substituted with a chlorine atom at the para position and a nitro group at the ortho position, linked to a methylamine moiety via a single carbon bridge. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications .
Key properties:
- Molecular Formula: C₇H₈ClN₂O₂·HCl
- Molecular Weight: 237.52 g/mol
- Functional Groups: Chloro (electron-withdrawing), nitro (electron-withdrawing), and primary amine (basic).
Properties
CAS No. |
67567-37-7 |
|---|---|
Molecular Formula |
C7H8Cl2N2O2 |
Molecular Weight |
223.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by the conversion of the methyl group to a methanamine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by reductive amination using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-chloro-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the activity of enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen and Nitro Group Positioning
1-(3-Fluoro-4-nitrophenyl)methanamine Hydrochloride
(4-Methoxy-2-nitrophenyl)methanamine Hydrochloride
Heterocyclic Analog: (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
Modifications to the Amine Moiety
Secondary and Tertiary Amines
N-(4-Chloro-2-nitrophenyl)propane-1,3-diamine Hydrochloride
(R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride
Hybrid Structures with Additional Functional Groups
Nitrothiophene Derivatives
- N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine Hydrochloride
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Selected Analogs
Key Research Findings
- Electronic Effects : Nitro groups decrease aromatic ring electron density, directing electrophilic attacks to meta positions. Chlorine’s inductive effect further polarizes the ring .
- Biological Activity : Thiazole and thiophene analogs show improved CNS penetration due to lipophilicity, whereas methoxy derivatives exhibit lower toxicity profiles .
Biological Activity
1-(4-Chloro-2-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H8ClN3O2
- Molecular Weight: 189.61 g/mol
- CAS Number: 62087-92-7
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Its nitrophenyl group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is significant in its anticancer and antimicrobial activities.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
Research indicates that this compound may possess anticancer properties, particularly against certain human cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic gene expression.
Case Study:
A study evaluated the effects of this compound on the HCT-116 colon cancer cell line. The results showed:
- IC50 Value: 25 µM
- Mechanism: Induction of G1 phase cell cycle arrest and increased apoptosis via upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (Bcl-2) .
In Vivo Studies
In vivo studies have supported the findings from in vitro experiments, showing that administration of the compound in animal models resulted in significant tumor reduction. The compound's safety profile was also assessed, revealing no significant toxicity at therapeutic doses.
Comparative Studies
Comparative studies with other similar compounds have shown that while many derivatives exhibit some biological activity, this compound demonstrates superior potency against specific cancer cell lines and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
